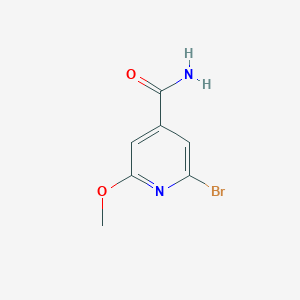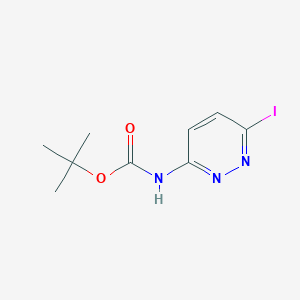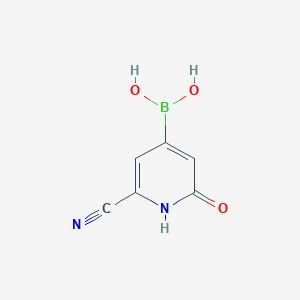
(2-Bromo-pyridin-4-yloxy)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Bromopyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the second position and an acetic acid moiety at the fourth position through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromopyridin-4-yl)oxy)acetic acid typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of 2-Bromopyridine-4-ol: The brominated pyridine is then reacted with a hydroxylating agent to introduce a hydroxyl group at the fourth position, forming 2-bromopyridine-4-ol.
Etherification: The hydroxyl group of 2-bromopyridine-4-ol is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the ether linkage, resulting in 2-((2-Bromopyridin-4-yl)oxy)acetic acid.
Industrial Production Methods
Industrial production methods for 2-((2-Bromopyridin-4-yl)oxy)acetic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-((2-Bromopyridin-4-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(pyridin-4-yloxy)acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of 2-(pyridin-4-yloxy)acetic acid.
科学研究应用
2-((2-Bromopyridin-4-yl)oxy)acetic acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the interaction of pyridine derivatives with enzymes and receptors.
Industrial Applications: Potential use in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-((2-Bromopyridin-4-yl)oxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the acetic acid moiety can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Bromopyridine-4-ol: Similar structure but lacks the acetic acid moiety.
2-(Pyridin-4-yloxy)acetic acid: Similar structure but lacks the bromine atom.
4-Bromopyridine-2-carboxylic acid: Similar structure but the positions of the bromine and carboxylic acid groups are reversed.
Uniqueness
2-((2-Bromopyridin-4-yl)oxy)acetic acid is unique due to the presence of both a bromine atom and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
属性
分子式 |
C7H6BrNO3 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC 名称 |
2-(2-bromopyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-6-3-5(1-2-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
InChI 键 |
UUBIYMJSNJFDSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1OCC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)








